N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({4-oxo-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({4-oxo-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C21H17N5O4S and its molecular weight is 435.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({4-oxo-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacology. The structure comprises a benzodioxin moiety and a pyrazolo-pyrimidine unit, which confer unique properties that can interact with various biological targets.
Chemical Structure and Properties
The compound's IUPAC name indicates its complex structure, which includes multiple functional groups that enhance its reactivity and biological activity. The presence of the pyrazole nucleus is particularly significant as it is known for various pharmacological activities.
Property | Details |
---|---|
Molecular Formula | C22H22N4O5 |
Molecular Weight | 406.44 g/mol |
CAS Number | 1251684-28-2 |
Solubility | Soluble in DMSO and DMF; limited solubility in water |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an inhibitor or modulator of various biological pathways:
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on α-glucosidase enzymes, which are crucial in carbohydrate metabolism. Inhibition of this enzyme can lead to decreased glucose absorption and may be beneficial in managing diabetes .
- Antioxidant Activity : Some studies suggest that pyrazole derivatives exhibit antioxidant properties, potentially reducing oxidative stress in biological systems .
- Anticancer Potential : The structural features of the compound may allow it to interfere with cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Pharmacological Studies
Research has demonstrated the potential of this compound in various therapeutic areas:
- Anti-Diabetic Activity : A study synthesized related acetamides and evaluated their anti-diabetic potential through α-glucosidase inhibition assays. Results indicated that certain derivatives exhibited significant inhibitory effects .
- Antimicrobial Properties : Pyrazole derivatives have been reported to possess antibacterial and antifungal activities. The unique structure of this compound may enhance its interaction with microbial targets .
- Anti-inflammatory Effects : Compounds containing the pyrazole moiety have been linked to anti-inflammatory activities, making them candidates for treating inflammatory diseases .
Study 1: Anti-Diabetic Evaluation
A recent study synthesized a series of new compounds based on the benzodioxin structure and tested their α-glucosidase inhibitory activity. The results showed that some derivatives had IC50 values comparable to established anti-diabetic drugs, indicating their potential as therapeutic agents for diabetes management .
Study 2: Anticancer Activity
In vitro studies have shown that pyrazole-containing compounds can induce apoptosis in cancer cell lines. One study highlighted the ability of these compounds to inhibit tumor growth in xenograft models, suggesting a promising avenue for cancer therapy development .
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O4S/c27-18(23-13-6-7-16-17(10-13)30-9-8-29-16)12-31-21-24-19-15(11-22-25-19)20(28)26(21)14-4-2-1-3-5-14/h1-7,10-11H,8-9,12H2,(H,22,25)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJAMQMGSIXOIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.